3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine
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Overview
Description
3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine is a synthetic organic compound characterized by the presence of a dichlorophenoxy group attached to a hexenylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorophenol and hex-4-en-1-amine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3,4-dichlorophenol is first converted to its corresponding phenoxide ion by treatment with the base. This phenoxide ion then undergoes a nucleophilic substitution reaction with hex-4-en-1-amine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield dichlorophenoxy ketones or carboxylic acids.
Reduction: Can produce amines or alcohols.
Substitution: Results in the formation of new substituted phenoxy derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a plant growth regulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenoxy) triethylamine: Another dichlorophenoxy derivative with similar applications in plant growth regulation.
3-(3,4-Dichlorophenoxy)methylpyrrolidine:
Uniqueness
3-(3,4-Dichlorophenoxy)-N-methylhex-4-en-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
877475-10-0 |
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Molecular Formula |
C13H17Cl2NO |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
3-(3,4-dichlorophenoxy)-N-methylhex-4-en-1-amine |
InChI |
InChI=1S/C13H17Cl2NO/c1-3-4-10(7-8-16-2)17-11-5-6-12(14)13(15)9-11/h3-6,9-10,16H,7-8H2,1-2H3 |
InChI Key |
OHYQJNOWVMVSPC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CCNC)OC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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